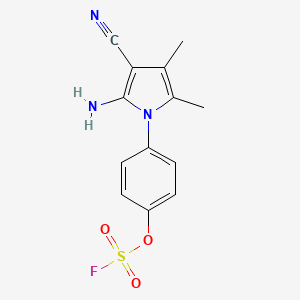
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenylsulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate is a complex organic compound that features a pyrrole ring substituted with amino, cyano, and dimethyl groups, along with a phenyl ring attached to a sulfurofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate typically involves multi-step organic reactionsThe phenyl sulfurofluoridate moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from electrophilic aromatic substitution .
Scientific Research Applications
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with amino and cyano substitutions, such as:
- 2-amino-3-cyano-4,5-dimethyl-1H-pyrrole
- 4-(2-amino-3-cyano-1H-pyrrol-1-yl)phenyl sulfurofluoridate .
Uniqueness
What sets 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate apart is the presence of the sulfurofluoridate group, which can impart unique chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12FN3O3S |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-amino-3-cyano-1-(4-fluorosulfonyloxyphenyl)-4,5-dimethylpyrrole |
InChI |
InChI=1S/C13H12FN3O3S/c1-8-9(2)17(13(16)12(8)7-15)10-3-5-11(6-4-10)20-21(14,18)19/h3-6H,16H2,1-2H3 |
InChI Key |
UHFCVPRTGHSERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OS(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















